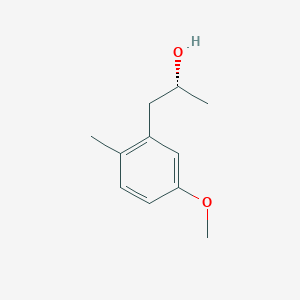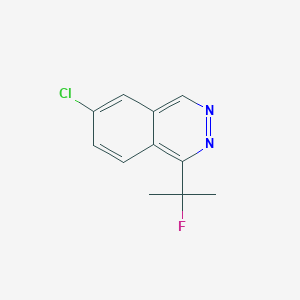
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a secondary alcohol functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2-methylbenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding secondary alcohol.
Chiral Resolution: The racemic mixture of the secondary alcohol is then subjected to chiral resolution techniques, such as enzymatic resolution or chromatography, to isolate the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to perform the Grignard reaction on a large scale.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the chiral resolution process.
Purification: Employing advanced purification methods, such as high-performance liquid chromatography (HPLC), to obtain the pure (2R)-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 5-methoxy-2-methylacetophenone.
Reduction: Regeneration of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mecanismo De Acción
The mechanism by which Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes and signaling mechanisms.
Comparación Con Compuestos Similares
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: can be compared with other similar compounds, such as:
(2S)-1-(5-methoxy-2-methylphenyl)propan-2-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(5-methoxy-2-methylphenyl)ethanol:
5-methoxy-2-methylbenzyl alcohol: A structurally related compound with a primary alcohol group instead of a secondary alcohol.
The uniqueness of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- lies in its chiral nature and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
(2R)-1-(5-methoxy-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-8-4-5-11(13-3)7-10(8)6-9(2)12/h4-5,7,9,12H,6H2,1-3H3/t9-/m1/s1 |
Clave InChI |
NCFRFBOXIPIYAO-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)OC)C[C@@H](C)O |
SMILES canónico |
CC1=C(C=C(C=C1)OC)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[2.3]hexan-5-amine 2,2,2-trifluoroacetate](/img/structure/B8316250.png)
![(3R,3aR,6R,6aR)-6-methylhexahydro-2H-furo[3,2-b]pyrrol-3-ol](/img/structure/B8316262.png)
![{3-Bromothieno[2,3-b]pyridin-2-yl}methanol](/img/structure/B8316268.png)




![6-Methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid](/img/structure/B8316311.png)




